molecular formula C17H15N3O3 B2619754 1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1903139-68-3

1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2619754
CAS No.: 1903139-68-3
M. Wt: 309.325
InChI Key: DPALHKZWDANDPL-UHFFFAOYSA-N
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Description

1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a sophisticated chemical hybrid designed for advanced medicinal chemistry and pharmacological research. This compound features a unique molecular architecture, combining a quinoline moiety, an azetidine ring, and a pyrrolidine-2,5-dione (succinimide) scaffold. The structural complexity of this molecule suggests significant potential for interaction with a variety of biological targets. The azetidin-2-one (beta-lactam) ring is a privileged structure in medicinal chemistry, most famously known as the core of penicillin and cephalosporin antibiotics . Spiro- and dispiro-beta-lactams, which share structural features with this compound, have demonstrated promising biological activities beyond traditional antibiotics, including antimalarial properties against chloroquine-resistant Plasmodium falciparum and anthelmintic potency . The incorporation of the quinoline group, a scaffold prevalent in antimalarial drugs, further enhances its potential for development in antiparasitic research. The pyrrolidine-2,5-dione component is a versatile pharmacophore that can contribute to binding affinity and metabolic stability. This combination of features makes 1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione a valuable intermediate for constructing more complex spirocyclic systems or for probing novel mechanisms of action in infectious disease and oncology research. It is intended for use as a key building block in the synthesis of novel therapeutic candidates, high-throughput screening campaigns, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. ⚠️ Warning: This product is not for human or animal consumption. It is intended for laboratory research purposes only.

Properties

IUPAC Name

1-[1-(quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15-7-8-16(22)20(15)12-9-19(10-12)17(23)14-6-5-11-3-1-2-4-13(11)18-14/h1-6,12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPALHKZWDANDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of quinoline-2-carboxylic acid with azetidin-3-amine, followed by cyclization with pyrrolidine-2,5-dione under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry or batch processing. These methods ensure consistent quality and high yield, making the compound suitable for large-scale applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription processes. The azetidine ring may interact with enzymes, altering their activity and leading to various biological effects. The pyrrolidine-2,5-dione structure contributes to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Core Modifications

  • Pyrrolidine-2,5-dione Derivatives: 1-(2-chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione (): Features halogenated and nitro substituents. The crystal structure (monoclinic, space group P121/n1) reveals a planar O3−N2−O4 group with a dihedral angle of 38.4° relative to the benzene ring, influencing molecular packing .
  • Azetidine and Quinoline Hybrids: 1'-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] (): Spirocyclic quinolines with piperidine show structural similarities in the quinoline-azacycle linkage. However, the azetidine ring in the target compound introduces greater ring strain compared to five-membered piperidine .

Functional Group Comparisons

Compound Name Key Substituents Structural Features Reference
Target Compound Quinoline-2-carbonyl, azetidine Four-membered azetidine, fused aromatic N/A
1-(2-chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione Chlorophenyl, nitropropyl Planar nitro group, halogenated aryl
Mannich pyrol-pyridine bases () Pyridine-amino-methyl Five-membered pyridine, Mannich adduct
Michael adducts () 4-Acetylphenyl, aryloxy Electron-withdrawing acetyl group

Pharmacological and Physicochemical Properties

Bioactivity

  • Antimicrobial Activity: Mannich bases with pyrol-pyridine moieties () exhibit moderate activity against E. coli and B. subtilis (comparable to Penicillin) . The quinoline group in the target compound may enhance Gram-negative targeting due to increased lipophilicity.
  • The rigid azetidine-pyrrolidine-2,5-dione scaffold may improve target affinity .

Physicochemical Data

Compound Name Melting Point (°C) Solubility (Predicted) Reference
Target Compound N/A Moderate (quinoline lipophilicity) N/A
1-{4-[1-(hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione N/A High (polar hydroxyimino)
Indole-piperidine derivatives () 100–204 Low (hydrophobic indole)

Crystallographic and Conformational Analysis

  • Bond Lengths/Angles : In , the C1−N1−C5−C12 torsion angle (-111.6°) indicates significant steric hindrance, comparable to the azetidine’s strain in the target compound .

Biological Activity

1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound incorporates a quinoline moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure, making it a subject of interest for drug discovery and development.

The biological activity of this compound is attributed to its unique structural features. The quinoline moiety can intercalate with DNA, potentially inhibiting replication and transcription processes. The azetidine ring may interact with various enzymes, altering their activities and leading to diverse biological effects. The pyrrolidine-2,5-dione structure enhances the compound's stability and bioavailability, contributing to its therapeutic potential.

Potential Therapeutic Applications

Research indicates that 1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione may have applications in treating several conditions:

  • Cancer : Investigated for its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Infectious Diseases : Explored for antibacterial properties, particularly against resistant strains.
  • Neurological Disorders : Potential as a modulator for neurotransmitter systems.

In Vitro and In Vivo Studies

Recent studies have demonstrated the compound's effectiveness in various biological assays:

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited proliferation.
Antibacterial ActivityShowed significant inhibition of bacterial growth in vitro.
Enzyme InhibitionDemonstrated potential as an enzyme inhibitor affecting metabolic pathways.

Case Study 1: Anticancer Properties

In a study examining the anticancer properties of 1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione, researchers found that the compound significantly reduced cell viability in various cancer cell lines. The mechanism was linked to the activation of caspase-dependent apoptotic pathways.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited potent antibacterial activity, surpassing traditional antibiotics in efficacy against certain resistant strains.

Q & A

Q. What are the standard synthetic protocols for preparing 1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione?

The synthesis typically involves multi-step organic reactions:

  • Quinoline Intermediate Formation : Cyclocondensation of aniline derivatives to generate the quinoline moiety, followed by functionalization at the 2-position (e.g., carbonyl introduction) .
  • Azetidine-Pyrrolidine Core Assembly : Cyclization reactions (e.g., intramolecular nucleophilic substitution) to form the azetidine ring, followed by coupling with pyrrolidine-2,5-dione via amidation or alkylation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (solvent: ethanol/water) are standard for isolating high-purity product .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Spectroscopic Analysis :
    • NMR (1H, 13C): Assign peaks for quinoline protons (δ 8.1–9.0 ppm), azetidine/pyrrolidine carbons (δ 50–70 ppm), and carbonyl groups (δ 165–175 ppm) .
    • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and quinoline ring vibrations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). For example, optimize coupling reactions by testing DMF vs. THF solvents and varying temperatures (25–80°C) .
  • Computational Modeling : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Derivatization : Synthesize analogs by modifying the quinoline (e.g., substituent variations) or pyrrolidine-dione (e.g., ring expansion) to assess impact on target binding .
  • Enzyme Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) for enzymes like kinases or proteases implicated in disease pathways .

Q. How can contradictory data in biological activity studies be resolved?

  • Statistical Validation : Apply ANOVA or Bayesian analysis to assess reproducibility across replicates .
  • Mechanistic Profiling : Use CRISPR-edited cell lines to isolate off-target effects or validate primary targets via knockdown/overexpression studies .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against drug transporters (e.g., P-glycoprotein) for absorption potential .

Q. How can reaction mechanisms for key synthetic steps (e.g., azetidine ring formation) be elucidated?

  • Isotope Labeling : Track 13C-labeled intermediates via NMR to identify bond-forming steps .
  • Kinetic Analysis : Monitor reaction progress using in situ FTIR or HPLC to derive rate constants and propose mechanisms (e.g., SN2 vs. radical pathways) .

Q. What methodologies are recommended for evaluating in vitro toxicity?

  • Cell Viability Assays : Use MTT or resazurin assays in hepatic (HepG2) and renal (HEK293) cell lines to assess cytotoxicity .
  • Genotoxicity Screening : Perform Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells .

Tables

Q. Table 1. Key Synthetic Steps and Optimal Conditions

StepReagents/ConditionsYield (%)Reference
Quinoline acylationQuinoline-2-carboxylic acid, DCC, DMAP, DCM85
Azetidine cyclizationNaH, THF, 0°C to RT72
Pyrrolidine couplingEDC/HOBt, DMF, 40°C68

Q. Table 2. Biological Activity Data

Assay TypeTarget/ModelIC50/Kd (nM)Reference
Kinase inhibitionEGFR (wild-type)12.3 ± 1.2
CytotoxicityHeLa cells450 ± 30

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